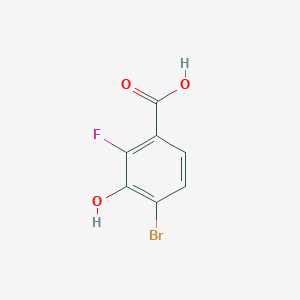

4-Bromo-2-fluoro-3-hydroxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

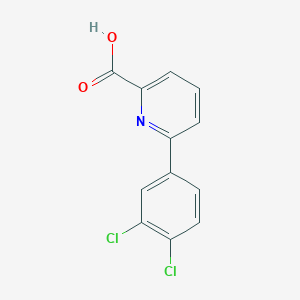

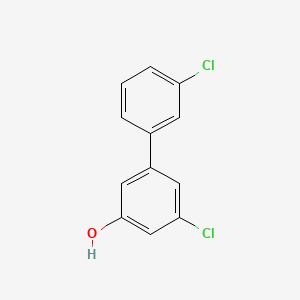

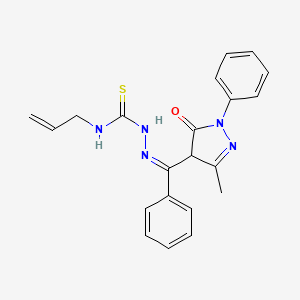

4-Bromo-2-fluoro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 . It is also known as 4-Bromo-3-fluorosalicylic acid and 3-Bromo-6-carboxy-2-fluorophenol . It is a solid powder at room temperature .

Molecular Structure Analysis

The molecular weight of this compound is 235.01 . The InChI code is 1S/C7H4BrFO3/c8-4-2-1-3 (7 (11)12)6 (10)5 (4)9/h1-2,10H, (H,11,12) and the InChI key is JSWHARUAJCATOJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid powder at room temperature . It should be stored at 2-8°C .Safety and Hazards

4-Bromo-2-fluoro-3-hydroxybenzoic acid is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. It should be used only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary target of 4-Bromo-2-fluoro-3-hydroxybenzoic acid is Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Histamine plays a crucial role in the immune response, acting as a mediator of inflammation .

Mode of Action

This compound acts as an inhibitor of HDC . It binds to the active site of the enzyme, preventing it from catalyzing the decarboxylation of histidine. This results in a decrease in histamine production .

Biochemical Pathways

By inhibiting HDC, this compound affects the histamine synthesis pathway . Histamine is involved in various physiological functions, including gastric acid secretion, vasodilation, and neurotransmission. Therefore, the inhibition of HDC can have significant downstream effects, potentially impacting these processes .

Pharmacokinetics

It is likely to have high gastrointestinal absorption and is permeant to the blood-brain barrier . Its lipophilicity (Log Po/w) values indicate it has some degree of fat solubility, which can affect its distribution and elimination .

Result of Action

The inhibition of HDC by this compound leads to a decrease in histamine production . This can have various molecular and cellular effects, depending on the physiological context. For example, it could potentially reduce inflammation and allergic responses, which are mediated by histamine .

生化学分析

Biochemical Properties

4-Bromo-2-fluoro-3-hydroxybenzoic acid is known to interact with certain enzymes and proteins. It is a metabolite of Brocresine and acts as an inhibitor of histidine decarboxylase (HDC), with IC50s of 1 mM for both rat fetal and rat gastric HDC . It also inhibits aromatic-L-amino acid decarboxylase from hog kidney and rat gastric mucosa in vitro with IC50s of 1 mM for both enzymes .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on certain enzymes. By inhibiting HDC and aromatic-L-amino acid decarboxylase, it can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. Its inhibitory effects on HDC and aromatic-L-amino acid decarboxylase suggest that it may bind to these enzymes and prevent them from catalyzing their respective reactions .

Metabolic Pathways

This compound is involved in certain metabolic pathways due to its interactions with HDC and aromatic-L-amino acid decarboxylase . These enzymes play crucial roles in the metabolism of histidine and aromatic L-amino acids, respectively.

特性

IUPAC Name |

4-bromo-2-fluoro-3-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSHBUDHIVXAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6321570.png)

![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6321583.png)

![9-Benzyl-9-aza-bicyclo[3.3.1]non-3-ylamine dihydrochloride](/img/structure/B6321586.png)